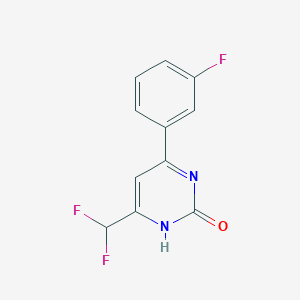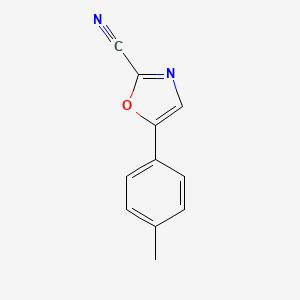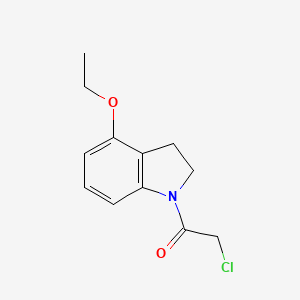
1-(4-エトキシインドリン-1-イル)-2-クロロエタン-1-オン
説明
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学:抗ウイルスおよび抗がんの可能性
2-クロロ-1-(4-エトキシインドリン-1-イル)エタン-1-オンのようなインドール誘導体は、その多様な生物活性により薬理学研究において大きな期待を集めています。 インフルエンザおよびコクサッキーB4ウイルスに対する抗ウイルス特性が研究されており、特定の化合物は阻害活性と高い選択性指数を示しています . さらに、抗がんの可能性が検討されており、一部の誘導体はヒトがん細胞株に対して強力な細胞毒性を示し、抗がん剤としての可能性を示唆しています .
生化学:ケモプロテオミクス研究
生化学において、この化合物はケモプロテオミクス研究のためのシステイン反応性小分子フラグメントとして利用されています。 従来の薬剤標的タンパク質だけでなく、その性質の難しさから「非標的」とされているタンパク質の同定と特性解析にも役立ちます . この応用は、分子レベルでのタンパク質機能と相互作用を理解するために不可欠です。
医薬品化学:アルツハイマー病研究
インドリン-2-オン誘導体の構造的特徴は、医薬品化学においてアルツハイマー病の阻害剤を設計するために活用されてきました。 これらの化合物は、病気の進行に関与する重要な酵素であるアセチルコリンエステラーゼ(AChE)を阻害する能力について合成および試験されています . 最も強力な化合物は、有意な阻害率を示しており、治療の可能性を強調しています。
有機合成:創薬のためのビルディングブロック
2-クロロ-1-(4-エトキシインドリン-1-イル)エタン-1-オンは、有機合成において重要なビルディングブロックとして機能します。 これは、さらにさまざまな治療用途を持つ薬物に開発できるより複雑な分子を作成するために使用されます。 幅広い生物活性を示すイミダゾール含有化合物を合成する役割は特に注目に値します .
創薬:標的タンパク質分解
この化合物の役割は創薬にも及び、標的タンパク質分解のための求電子性PROTAC®分子の開発に使用されています。 この革新的なアプローチにより、疾患を引き起こすタンパク質を選択的に除去することが可能になり、治療介入のための新しい道を開きます .
化学工学:プロセス最適化
化学工学において、2-クロロ-1-(4-エトキシインドリン-1-イル)エタン-1-オンは、プロセス最適化と貴重な化学中間体を合成するための効率的な方法の開発に関与しています。 農業用殺菌剤であるプロチオコナゾールのような化合物の調製におけるその使用は、その工業的重要性を実証しています .
作用機序
Target of Action
It is noted that this compound is a key intermediate required for the synthesis of prothioconazole , which is a promising agricultural fungicide .
Mode of Action
It’s possible that it interacts with its targets via nucleophilic substitution .
Result of Action
It is known to be a key intermediate in the synthesis of prothioconazole .
生化学分析
Biochemical Properties
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Cellular Effects
The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. The effects of this compound on metabolic pathways can provide insights into its potential therapeutic applications and toxicity .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one within cells and tissues are essential for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11-5-3-4-10-9(11)6-7-14(10)12(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSQFCFMSUBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




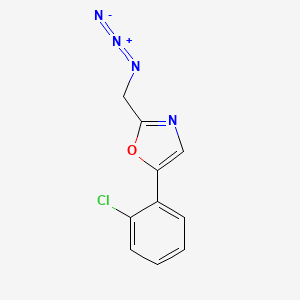
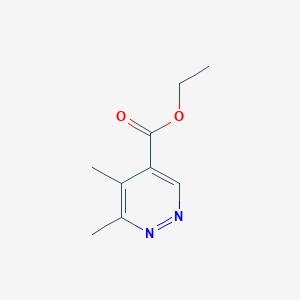
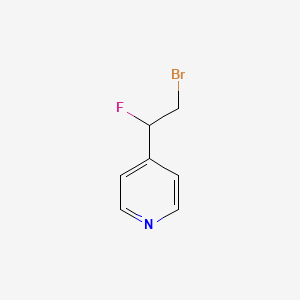
![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
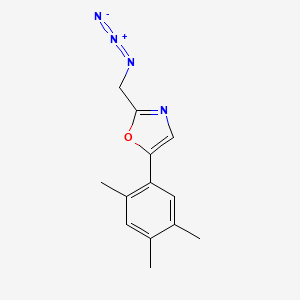
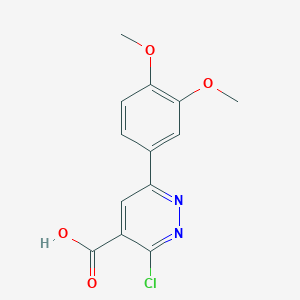
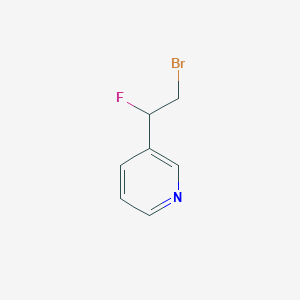
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)
